5-Oxo-1,4-thiazepane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-1,4-thiazepane-3-carboxamide is a chemical compound . The IUPAC name for this compound is 5-oxo-1,4-thiazepane-3-carboxylic acid . The InChI code for this compound is 1S/C6H9NO3S/c8-5-1-2-11-3-4 (7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) .
Molecular Structure Analysis
The molecular weight of this compound is 175.21 . The InChI key for this compound is JICTZUFURQRLDW-UHFFFAOYSA-N . The canonical SMILES structure is C1CSCC(NC1=O)C(=O)N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 175.21 . The compound’s IUPAC name is 5-oxo-1,4-thiazepane-3-carboxylic acid . The InChI code for this compound is 1S/C6H9NO3S/c8-5-1-2-11-3-4 (7-5)6 (9)10/h4H,1-3H2, (H,7,8) (H,9,10) .Scientific Research Applications
Synthesis Methods
- A novel synthesis method for heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides and 5-oxo-1,4-thiazepine-3-carboxamides, including 5-Oxo-1,4-thiazepane-3-carboxamide, has been developed. This method, a modification of four-component Ugi condensation, demonstrates versatility in synthesizing variously substituted compounds (Ilyn et al., 2006).
Chemical Properties and Reactions
- The compound's behavior under different conditions, such as thermal and sono-thermal conditions, has been explored, offering insights into its chemical properties and potential applications in various scientific fields. For instance, the ultrasound-assisted dehydrogenation of related compounds, 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, using tetrabutylammonium peroxydisulfate as an oxidizing agent, provides an understanding of the chemical behavior of related structures (Memarian & Soleymani, 2011).
Potential Biological Applications
- Research has been conducted on various compounds structurally related to this compound, exploring their potential biological activities. For example, studies on derivatives like N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide have shown significant antibacterial and antimycobacterial activities (Chambhare et al., 2003).
Antimicrobial Properties
- Another study focused on the microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[B][1,4]thiazepine-3-carboxamide derivatives, related to this compound, which were evaluated for their antimicrobial activity. This research contributes to understanding the antimicrobial potential of such compounds (Raval et al., 2012).
Computational and QSAR Studies
- Computational and quantitative structure-activity relationship (QSAR) studies on compounds structurally similar to this compound have been conducted, providing insights into their molecular properties and potential applications in fields like drug design and medicinal chemistry (Palkar et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c7-6(10)4-3-11-2-1-5(9)8-4/h4H,1-3H2,(H2,7,10)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCQARLZIUIWPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.